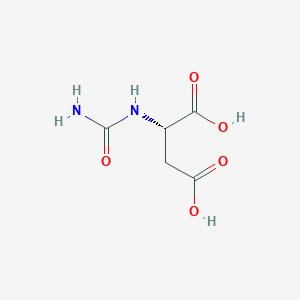

N-carbamoylaspartic acid

説明

特性

IUPAC Name |

(2S)-2-(carbamoylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKXYZVTANABHZ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864374 | |

| Record name | N-Carbamoyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ureidosuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.7 mg/mL | |

| Record name | Ureidosuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13184-27-5 | |

| Record name | Carbamoylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamoylaspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamoylaspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Carbamoyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-carbamoylaspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBAMOYLASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2521024DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ureidosuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 175 °C | |

| Record name | Ureidosuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-carbamoylaspartic acid role in pyrimidine biosynthesis pathway

An In-Depth Technical Guide on the Role of N-Carbamoylaspartic Acid in the Pyrimidine Biosynthesis Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process responsible for the production of nucleotide bases required for DNA and RNA synthesis. This compound is a critical intermediate in this pathway, standing at a key regulatory junction. This technical guide provides a comprehensive overview of the role of this compound, including its synthesis, enzymatic conversion, and the intricate regulatory mechanisms that govern its flux. We present quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the pathway and its regulation to serve as a valuable resource for researchers and professionals in drug development.

Introduction

The synthesis of pyrimidine nucleotides is essential for cellular proliferation and viability. The de novo pathway, conserved across many species, builds the pyrimidine ring from simple precursors such as bicarbonate, ammonia, and aspartate. This compound (also known as carbamoyl-L-aspartate) is the second intermediate in this multi-step pathway. Its formation is a committed step and is subject to stringent allosteric regulation, making the enzymes involved in its synthesis and consumption attractive targets for therapeutic intervention in areas such as oncology and immunology.

The Core Pathway: Synthesis and Conversion of this compound

This compound is synthesized from L-aspartate and carbamoyl phosphate in a reaction catalyzed by the enzyme aspartate transcarbamoylase (ATCase) . This reaction marks the committed step in pyrimidine biosynthesis. Subsequently, this compound is cyclized by dihydroorotase (DHOase) to form L-dihydroorotate. In mammals, ATCase and DHOase, along with carbamoyl phosphate synthetase II (CPSII), form a multifunctional enzyme complex known as CAD.

The Pivotal Role of N-Carbamoylaspartic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoylaspartic acid, a critical intermediate in the de novo pyrimidine biosynthesis pathway, stands at the crossroads of nucleotide metabolism and cellular proliferation. This technical guide provides an in-depth exploration of the function, regulation, and analysis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating metabolic pathways and their therapeutic potential. This document details the enzymatic reactions centered around this compound, presents quantitative kinetic data, outlines detailed experimental protocols for its study, and visualizes the intricate signaling networks that govern its metabolism.

Introduction

This compound (also known as ureidosuccinic acid) is a non-proteinogenic amino acid derivative that serves as a key intermediate in the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1][2][3] The metabolic flux through the pyrimidine pathway is tightly regulated to meet the cellular demands for growth, proliferation, and repair. Consequently, the enzymes responsible for the synthesis and conversion of this compound are significant targets for therapeutic intervention, particularly in oncology and immunology.

In mammalian cells, the initial three steps of de novo pyrimidine synthesis are catalyzed by a single multifunctional polypeptide known as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[4] this compound is the product of the second reaction, catalyzed by the aspartate transcarbamoylase (ATCase) domain, and the substrate for the third reaction, catalyzed by the dihydroorotase (DHO) domain.

The Role of this compound in De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines begins with the formation of carbamoyl phosphate. The pathway then proceeds as follows:

-

Carbamoyl Phosphate Synthesis: Carbamoyl phosphate synthetase II (CPSII), the first enzymatic activity of the CAD protein, catalyzes the formation of carbamoyl phosphate from glutamine, ATP, and bicarbonate in the cytoplasm.[4]

-

This compound Synthesis: The aspartate transcarbamoylase (ATCase) domain of CAD then catalyzes the condensation of carbamoyl phosphate and aspartate to form this compound and inorganic phosphate.[4][5] This step commits the precursors to the pyrimidine biosynthesis pathway.

-

Dihydroorotate Formation: The dihydroorotase (DHO) domain of CAD catalyzes the reversible cyclization of this compound to form L-dihydroorotate.[4][6]

Following these initial steps, dihydroorotate is oxidized to orotate, which is then converted to uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

Quantitative Data

Understanding the kinetics of the enzymes that metabolize this compound and its intracellular concentration is crucial for comprehending the regulation of pyrimidine biosynthesis and for the development of targeted therapies.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for mammalian aspartate transcarbamoylase (ATCase) and dihydroorotase (DHO). It is important to note that kinetic parameters can vary depending on the species, isoenzyme, and experimental conditions.

| Enzyme Domain | Substrate | Km | Vmax | Organism/System |

| ATCase (CAD) | Carbamoyl Phosphate | 20.7 µM | 52.5 µmol/min/mg | Hamster (isolated domain)[7] |

| ATCase (CAD) | Aspartate | 21 mM | 119.5 µmol/min/mg | Hamster (isolated domain)[7] |

| DHO (CAD) | N-Carbamoyl-L-aspartate | 241 µM | Not Reported | General (CAD protein)[4] |

| DHO (CAD) | Dihydroorotate | 28 µM | Not Reported | General (CAD protein)[4] |

| DHO (CAD) | Carbamoyl Aspartate | Similar to Wild-Type | Not Reported | Human (mutant F1563Y)[8] |

Metabolite Concentrations

Direct measurement of the intracellular concentration of this compound is technically challenging due to its transient nature. However, studies using purified systems and metabolic flux analysis provide valuable insights.

| Metabolite | Concentration | Cellular Context/System |

| N-Carbamoyl-L-aspartate | ~7.1 µM | Steady-state in a reconstituted system with purified hamster CAD protein |

Metabolic flux analysis using stable isotope tracers (e.g., 13C-glucose or 15N-glutamine) is a powerful technique to determine the rate of synthesis and consumption of this compound within intact cells.

Regulation of this compound Metabolism

The synthesis of this compound is a key regulatory point in pyrimidine biosynthesis. The activity of the CAD protein, particularly the CPSII and ATCase domains, is subject to allosteric regulation and post-translational modifications.

Allosteric Regulation of Aspartate Transcarbamoylase

The ATCase domain of CAD is allosterically regulated by nucleotide end-products, ensuring a balanced supply of purines and pyrimidines:

-

Feedback Inhibition: The end-product of the pyrimidine pathway, cytidine triphosphate (CTP), acts as a feedback inhibitor of ATCase, reducing the production of this compound when pyrimidine levels are high.

-

Activation: Conversely, adenosine triphosphate (ATP), a purine nucleotide, acts as an allosteric activator of ATCase. This cross-pathway regulation helps to maintain a balanced ratio of purine and pyrimidine nucleotides for nucleic acid synthesis.

Signaling Pathways Regulating CAD

The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, directly influences the activity of the CAD protein.

Growth signals, such as insulin and nutrient availability, activate the mTORC1 complex.[9] mTORC1 then phosphorylates and activates S6 Kinase 1 (S6K1).[9] Activated S6K1 directly phosphorylates the CAD protein at serine 1859 (S1859), leading to an increase in its enzymatic activity and stimulating the flux through the de novo pyrimidine synthesis pathway.[9]

Experimental Protocols

Accurate measurement of the enzymes and metabolites involved in this compound metabolism is essential for research and drug development.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric)

This protocol is based on the colorimetric determination of this compound.

Principle: The reaction product, this compound, is converted to a colored compound that can be quantified spectrophotometrically.

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Substrate Solution: 20 mM carbamoyl phosphate and 50 mM L-aspartate in Assay Buffer

-

Color Reagent A: Diacetylmonoxime/thiosemicarbazide solution

-

Color Reagent B: Sulfuric acid/phosphoric acid solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Add 50 µL of lysate to each well of a 96-well plate.

-

Initiate the reaction by adding 50 µL of the Substrate Solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of Color Reagent A.

-

Add 100 µL of Color Reagent B and mix well.

-

Incubate at 60°C for 30 minutes to allow for color development.

-

Cool the plate to room temperature and measure the absorbance at 530 nm.

-

Calculate the ATCase activity based on a standard curve generated with known concentrations of this compound.

Dihydroorotase (DHO) Activity Assay (Spectrophotometric)

This protocol measures the conversion of this compound to dihydroorotate.

Principle: The formation of dihydroorotate from this compound results in a change in absorbance at a specific wavelength, which can be monitored over time.

Materials:

-

Purified DHO enzyme or cell lysate containing DHO activity

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5

-

Substrate: 10 mM N-carbamoyl-L-aspartate in Assay Buffer

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Add 180 µL of Assay Buffer to each well or cuvette.

-

Add 10 µL of the enzyme sample.

-

Initiate the reaction by adding 10 µL of the N-carbamoyl-L-aspartate substrate solution.

-

Immediately measure the change in absorbance at 230-240 nm over time.

-

The rate of the reaction is proportional to the DHO activity.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular metabolites.

Principle: Cellular metabolites are extracted, separated by liquid chromatography, and then detected and quantified by a mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

-

Cell culture

-

Cold methanol/water (80:20, v/v) extraction solvent

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

-

Internal standard (e.g., 13C, 15N-labeled this compound)

Procedure:

-

Rapidly quench metabolic activity by washing cell monolayers with ice-cold saline.

-

Extract metabolites by adding the cold extraction solvent to the cells.

-

Scrape the cells and collect the extract.

-

Centrifuge the extract to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto the LC-MS/MS system.

-

Quantify this compound by comparing its peak area to that of the internal standard and using a standard curve.

Experimental and Logical Workflows

A systematic approach is crucial for investigating the role of this compound in cellular metabolism.

Conclusion

This compound is a central metabolite in the de novo pyrimidine biosynthesis pathway, and its metabolism is intricately linked to cell growth, proliferation, and signaling. The enzymes responsible for its synthesis and conversion, particularly within the multifunctional CAD protein, represent promising targets for the development of novel therapeutics. This technical guide provides a foundational understanding of the function and regulation of this compound, along with practical experimental approaches for its investigation. A thorough understanding of this metabolic nexus is paramount for advancing research in cancer biology, immunology, and drug discovery.

References

- 1. KEGG ENZYME: 2.1.3.2 [genome.jp]

- 2. Reactome | N-carbamoyl L-aspartate + H+ <=> (S)-dihydroorotate + H2O [reactome.org]

- 3. This compound | C5H8N2O5 | CID 93072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAD protein - Wikipedia [en.wikipedia.org]

- 5. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. The isolation and characterization of the aspartate transcarbamylase domain of the multifunctional protein, CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the catalytic flexible loop in the dihydroorotase domain of the human multi-enzymatic protein CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of N-Carbamoylaspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-carbamoylaspartic acid, also known as ureidosuccinic acid, is a pivotal intermediate in the de novo biosynthesis of pyrimidines, essential building blocks for DNA and RNA. First synthesized in 1947 as a step in the chemical synthesis of orotic acid, its biological significance was quickly recognized in the 1950s. This guide provides a comprehensive overview of the discovery, history, and key research milestones related to this compound. It details its central role in the pyrimidine biosynthetic pathway, the regulation of its formation and conversion by key enzymes, and its emerging relevance in disease diagnostics and therapeutics. This document consolidates quantitative data, presents detailed experimental protocols, and visualizes the complex biochemical pathways involving this crucial metabolite.

Discovery and Historical Context

The journey of this compound research began in the mid-20th century, transitioning from a chemical intermediate to a recognized vital component of cellular metabolism.

First Chemical Synthesis

The first documented chemical synthesis of this compound was reported in 1947 by J.F. Nyc and H.K. Mitchell in the Journal of the American Chemical Society.[1][2] Their work focused on the synthesis of orotic acid, and this compound was a key intermediate in their synthetic route. This initial chemical synthesis laid the groundwork for future biological studies by making the compound available for experimentation.

Elucidation of its Biological Role

In the early 1950s, researchers began to uncover the biological significance of this compound. A 1952 study investigated its role in pyrimidine synthesis in Lactobacillus bulgaricus. The seminal work of Lowenstein and Cohen in 1956 further solidified its position as a key intermediate in the biosynthesis of pyrimidines in other organisms. These early studies were crucial in mapping out the de novo pyrimidine biosynthetic pathway and establishing the enzymatic reactions that produce and consume this compound.

Biochemical Role and Metabolic Pathway

This compound is at the heart of de novo pyrimidine biosynthesis, a pathway that is highly conserved across species.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines begins with simple precursor molecules and culminates in the production of uridine monophosphate (UMP), the parent pyrimidine nucleotide. This compound is the product of the second step in this pathway and the substrate for the third.

The formation of this compound is catalyzed by the enzyme aspartate transcarbamoylase (ATCase) . This enzyme facilitates the condensation of carbamoyl phosphate and L-aspartate. Subsequently, this compound is cyclized by the enzyme dihydroorotase (DHOase) to form dihydroorotate.

The Mammalian CAD Protein

In mammals, the first three enzymes of the de novo pyrimidine biosynthesis pathway, including ATCase and DHOase, are part of a large, multifunctional protein called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[3][4] This mega-enzyme channels the intermediates from one active site to the next, increasing the efficiency of the pathway.

Regulation of this compound Metabolism

The flux through the pyrimidine biosynthetic pathway is tightly regulated, primarily at the level of ATCase in bacteria and the CAD protein in mammals.

Allosteric Regulation of Aspartate Transcarbamoylase (ATCase)

In many bacteria, ATCase is a classic example of an allosterically regulated enzyme. Its activity is modulated by the binding of effector molecules to sites distinct from the active site.

-

Feedback Inhibition: The end-product of the pathway, cytidine triphosphate (CTP), acts as a negative allosteric effector, inhibiting ATCase activity.[5]

-

Activation: Adenosine triphosphate (ATP), a purine nucleotide, acts as a positive allosteric effector, activating ATCase. This cross-regulation helps to maintain a balance between the pools of purine and pyrimidine nucleotides.[5]

Regulation of the Mammalian CAD Protein by Phosphorylation

In mammals, the activity of the CAD protein is regulated by phosphorylation in response to various cellular signals, particularly those related to cell growth and proliferation.[3][4]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, often activated by growth factors, leads to the phosphorylation of CAD. This phosphorylation increases the enzyme's sensitivity to the activator PRPP (5-phosphoribosyl-1-pyrophosphate) and decreases its inhibition by UTP, thereby upregulating pyrimidine synthesis to support cell division.[6]

-

PKA Pathway: Protein kinase A (PKA) can also phosphorylate CAD, which antagonizes the activation by the MAPK cascade. This provides a mechanism for fine-tuning pyrimidine biosynthesis in response to different signaling cues.[6]

-

mTORC1 Pathway: The mTORC1 pathway, a central regulator of cell growth, can promote the phosphorylation of CAD through S6 kinase (S6K), further stimulating de novo pyrimidine synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes that metabolize this compound.

Table 1: Kinetic Parameters of Aspartate Transcarbamoylase (ATCase)

| Organism/Enzyme | Substrate | Km (mM) | Vmax (units) | Allosteric Regulation | Reference |

| E. coli ATCase | L-Aspartate | 5 - 17 | Not specified | Activated by ATP, Inhibited by CTP/UTP | [7] |

| Mammalian CAD | L-Aspartate | Not specified | Not specified | Activated by PRPP, Inhibited by UTP | [4] |

Table 2: Kinetic Parameters of Dihydroorotase (DHOase)

| Organism/Enzyme | Substrate | Km (µM) | Vmax (units) | Optimal pH | Reference |

| Mouse Ehrlich Ascites Carcinoma | N-carbamyl-L-aspartate | 30 - 247 (pH dependent) | Not specified | ~7.0 (biosynthetic) | [3] |

| Mouse Ehrlich Ascites Carcinoma | L-5,6-dihydroorotate | 4.4 | Not specified | Alkaline (degradative) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Chemical Synthesis of this compound

This protocol is adapted from modern procedures based on the original Nyc protocol.[4]

Materials:

-

L-Aspartic acid

-

Sodium cyanate (NaOCN)

-

1 M Sodium hydroxide (NaOH) solution

-

Deuterated water (D₂O) for NMR analysis

-

Hydrochloric acid (HCl) for precipitation (optional)

-

Stir plate and stir bar

-

Beaker or flask

-

NMR spectrometer

Procedure:

-

Dissolve L-Aspartic acid (1 equivalent) and sodium cyanate (1 equivalent) in 1 M sodium hydroxide solution.

-

Stir the resulting mixture at room temperature for 16 hours.

-

Monitor the reaction progress by taking a small aliquot (e.g., 400 µL) and mixing it with D₂O (e.g., 200 µL) for ¹H NMR analysis. The formation of this compound can be confirmed by the appearance of characteristic new signals.

-

For isolation of the product, the reaction mixture can be acidified with HCl to precipitate the this compound, which can then be collected by filtration, washed with cold water, and dried.

References

- 1. Synthesis of orotic acid from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering CAD: Structure and function of a mega‐enzymatic pyrimidine factory in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 6. Protein kinase A phosphorylation of the multifunctional protein CAD antagonizes activation by the MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

N-Carbamoylaspartic Acid as a Precursor to Orotic Acid: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the biochemical conversion of N-carbamoylaspartic acid to orotic acid, a critical sequence in the de novo pyrimidine biosynthesis pathway. This pathway's role in producing the fundamental building blocks of DNA and RNA renders it a significant target for therapeutic intervention, particularly in oncology, immunology, and virology. This document details the enzymatic mechanisms, presents relevant quantitative data, outlines comprehensive experimental protocols, and explores the pathway's therapeutic significance for an audience of researchers, scientists, and drug development professionals.

Introduction to the De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway responsible for producing uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides (cytidine, thymidine). These nucleotides are essential for the synthesis of DNA, RNA, and glycoproteins.[1][2][3] The pathway begins with simple molecules like glutamine and bicarbonate and proceeds through a series of enzymatic steps. A crucial segment of this pathway involves the formation and subsequent conversion of this compound to orotic acid. Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells, activated immune cells, and virus-infected cells, the enzymes in this pathway, particularly Dihydroorotate Dehydrogenase (DHODH), have become prominent targets for drug development.[1][2][4][5]

The Biochemical Conversion Pathway

The conversion of this compound to orotic acid is a two-step enzymatic process that occurs after the initial formation of this compound itself.

Step 1: Formation of this compound The pathway's committed step is the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate.[6] This reaction is catalyzed by the allosterically regulated enzyme Aspartate transcarbamoylase (ATCase) .[6][7][8]

Step 2: Cyclization to Dihydroorotate this compound undergoes a reversible intramolecular cyclization to form L-dihydroorotate. This reaction is catalyzed by Dihydroorotase (DHOase) , a zinc metalloenzyme belonging to the amidohydrolase superfamily.[9][10][11][12] The reaction mechanism involves a hydroxide ion, coordinated by a binuclear zinc center, acting as a nucleophile to attack a substrate carbonyl group.[12] The reaction is pH-dependent, with the formation of dihydroorotate being favored at a lower pH (biosynthetic direction), while the reverse reaction is favored at a higher pH (degradative direction).[11][13][14]

Step 3: Oxidation to Orotate The final step in this sequence is the oxidation of dihydroorotate to orotic acid. This reaction is catalyzed by Dihydroorotate dehydrogenase (DHODH) , a flavin mononucleotide (FMN)-containing enzyme.[15][16] In mammalian cells, DHODH is located on the outer surface of the inner mitochondrial membrane, where it is functionally linked to the electron transport chain.[3][17][18] The enzyme transfers electrons from dihydroorotate to the ubiquinone pool (Coenzyme Q), which then shuttles them to Complex III.[3][19] This makes DHODH the only enzyme in the pyrimidine synthesis pathway located in the mitochondria.[17]

Quantitative Data

The enzymes involved in the conversion of this compound to orotic acid have been characterized kinetically. Furthermore, the potency of various inhibitors, particularly against DHODH, has been quantified, providing a basis for their therapeutic development.

Enzyme Kinetic Parameters

The kinetic properties of DHOase and DHODH vary between species and are influenced by factors such as pH. The reaction catalyzed by DHOase is reversible and pH-dependent; low pH favors the biosynthetic direction (this compound to dihydroorotate), while high pH favors the degradative direction.[11][13]

| Enzyme | Substrate | Organism/System | Apparent Km (µM) | pH Optimum | Notes |

| Dihydroorotase (DHOase) | N-carbamyl-L-aspartate | Mouse Ehrlich ascites carcinoma | 247 | ~5.5 (Biosynthetic) | The apparent Km for L-dihydroorotate shows a converse dependence on pH.[13][20] |

| Dihydroorotase (DHOase) | L-dihydroorotate | Mouse Ehrlich ascites carcinoma | - | >8.5 (Degradative) | The specific activity in the biosynthetic direction is approximately half that of the degradative direction for some DHOases.[11] |

| Dihydroorotate Dehydrogenase (DHODH) | L-Dihydroorotate | Lactobacillus bulgaricus | - | ~8.0 | The kinetic behavior suggests essential sulfhydryl groups at or near the active site.[16] |

Table 1: Summary of selected kinetic parameters for Dihydroorotase and Dihydroorotate Dehydrogenase.

Inhibitor Potency (IC₅₀)

DHODH is a well-established drug target. Several inhibitors have been developed and their half-maximal inhibitory concentrations (IC₅₀) determined, demonstrating a wide range of potencies.

| Inhibitor | Target | IC₅₀ | Notes |

| Brequinar | Human DHODH | 1.8 - 5.2 nM | A potent, selective inhibitor with antiviral and anti-SARS-CoV-2 activity.[21][22] |

| Teriflunomide | Human DHODH | 388 - 600 nM | The active metabolite of Leflunomide, used to treat multiple sclerosis.[19][22] |

| Leflunomide | Human DHODH | - | A prodrug metabolized to Teriflunomide, used for rheumatoid and psoriatic arthritis.[1][4][17] |

| AG-636 | Human DHODH | 17 nM | A potent, reversible, and selective inhibitor with strong anticancer effects.[21] |

| Vidofludimus | Human DHODH | - | An orally active immunomodulatory agent for autoimmune disorders like IBD.[21] |

| Indoluidin D | Human DHODH | - | A natural product inhibitor that suppresses cancer cell growth.[23] |

Table 2: Potency of selected inhibitors against human Dihydroorotate Dehydrogenase (DHODH).

Experimental Protocols

Standardized assays are essential for studying the this compound to orotic acid pathway and for screening potential inhibitors. Below are detailed protocols for a DHODH enzymatic assay and for the quantification of orotic acid via HPLC.

Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor that changes color upon reduction.[24][25]

Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human DHODH.

Materials:

-

Recombinant human DHODH (e.g., N-terminal His-tagged with transmembrane domain deletion)

-

Test inhibitor (e.g., DHODH-IN-11, Brequinar) and DMSO for dilution

-

L-Dihydroorotic acid (DHO), substrate

-

2,6-dichloroindophenol (DCIP), electron acceptor

-

Coenzyme Q10 (CoQ10), electron carrier

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

96-well microplate

-

Microplate spectrophotometer capable of reading absorbance at 600-650 nm

Procedure:

-

Reagent Preparation:

-

Dissolve the test inhibitor and any positive controls (e.g., Brequinar) in DMSO to create 10 mM stock solutions. Perform serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.

-

Prepare a 10 mM stock solution of DHO in DMSO.

-

Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.

-

Prepare a 10 mM stock solution of CoQ10 in DMSO.

-

Dilute recombinant human DHODH in Assay Buffer to the desired final working concentration.

-

-

Assay Setup:

-

Reaction Initiation and Measurement:

-

Prepare a 10X Reaction Mix containing DHO, DCIP, and CoQ10 in Assay Buffer.

-

Initiate the reaction by adding 20 µL of the 10X Reaction Mix to each well. Final concentrations in the 200 µL reaction should be approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10.[24][25]

-

Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 600 nm or 650 nm every 30 seconds for 10-15 minutes.[24][25]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Quantification of Orotic Acid by RP-HPLC

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of orotic acid in biological samples or enzymatic reactions.

Objective: To accurately measure the concentration of orotic acid.

Materials:

-

HPLC system with a UV detector

-

RP-HPLC Column (e.g., Enable C18G, 250 x 4.6 mm, 5 µm particle size)[26][27]

-

Mobile Phase: Acetonitrile and Methanol (60:40 v/v) or an aqueous acidic buffer (e.g., 3.2 mM HCl)[26][27][28]

-

Orotic acid standard

-

Sample for analysis (e.g., urine, cell lysate, or quenched enzyme reaction)

-

0.22 µm or 0.45 µm syringe filters

-

Autosampler vials

Procedure:

-

Standard Preparation:

-

Sample Preparation:

-

For enzymatic reactions, stop the reaction at various time points using an appropriate quenching agent (e.g., acid).

-

For biological samples like urine, filter the sample through a 0.22 µm filter.[28] A solid-phase extraction (SPE) step using a C18 cartridge may be used for sample cleanup and concentration if necessary.[28]

-

Centrifuge samples to pellet any precipitates before analysis.

-

Transfer the clear supernatant to an autosampler vial.

-

-

Chromatographic Conditions:

-

Analysis and Quantification:

-

Inject the series of standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples.

-

Identify the orotic acid peak in the sample chromatograms by comparing its retention time to that of the standard (approx. 9.1 min under the specified conditions).[26][27]

-

Quantify the amount of orotic acid in the samples by interpolating their peak areas from the standard curve.

-

Significance in Drug Development

The pathway converting this compound to orotic acid is a validated and highly attractive target for therapeutic intervention. The rationale is based on the metabolic vulnerability of rapidly dividing cells, which are highly dependent on the de novo synthesis of pyrimidines for DNA and RNA replication.[2][4][5]

-

Oncology: Cancer cells exhibit a high proliferation rate and thus have an increased demand for nucleotides.[1][4] DHODH inhibitors can deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis in malignant cells, making them effective anti-cancer agents.[2][5][23]

-

Autoimmune Diseases: The proliferation of activated T and B lymphocytes is central to the pathology of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[4] DHODH inhibitors such as Leflunomide and Teriflunomide suppress this proliferation, exerting an immunomodulatory effect.[4][17]

-

Virology: Viruses rely on the host cell's machinery and metabolic resources for replication. The synthesis of viral genomes requires a large supply of nucleotides.[19] DHODH inhibition has been shown to have broad-spectrum antiviral activity by depleting the pyrimidines necessary for viral replication.[4][19]

The inhibition of DHODH represents a "host-targeting antiviral" strategy, which is less prone to the development of resistance compared to drugs that target viral proteins directly.[19]

Conclusion

The enzymatic conversion of this compound to orotic acid via the sequential actions of Dihydroorotase and Dihydroorotate Dehydrogenase is a cornerstone of pyrimidine biosynthesis. The central role of DHODH in linking this pathway to mitochondrial respiration, combined with the metabolic demands of proliferating cells, has solidified its position as a critical target in modern drug development. A thorough understanding of the pathway's biochemistry, kinetics, and associated experimental methodologies is crucial for researchers aiming to exploit this metabolic vulnerability for the treatment of cancer, autoimmune disorders, and viral infections.

References

- 1. scbt.com [scbt.com]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aspartate Transcarbamoylase (ATCase) - Proteopedia, life in 3D [proteopedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ayotte | Enzyme Kinetics of Recombinant Dihydroorotase from Methanococcus jannaschii | The Ohio Journal of Science [ohiojournalofscience.org]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. Enzyme Kinetics of Recombinant Dihydroorotase from Methanococcus jannaschii - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. "Physical and kinetic properties of dihydroorotate dehydrogenase from L" by Craig David Taylor [pdxscholar.library.pdx.edu]

- 17. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 18. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effects of pH and inhibitors upon the catalytic activity of the dihydroorotase of multienzymatic protein pyr1-3 from mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. benchchem.com [benchchem.com]

- 23. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijpsr.com [ijpsr.com]

- 27. ijpsr.com [ijpsr.com]

- 28. tandfonline.com [tandfonline.com]

enzymatic synthesis of N-carbamoylaspartic acid from carbamoyl phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of N-carbamoylaspartic acid from carbamoyl phosphate, a critical reaction in the pyrimidine biosynthetic pathway. The synthesis is primarily catalyzed by the allosteric enzyme Aspartate Transcarbamoylase (ATCase). This document details the enzyme's mechanism, kinetics, and regulation, and provides experimental protocols for its purification and activity assessment.

The Core Reaction: Aspartate Transcarbamoylase

The synthesis of this compound is the committed step in the de novo synthesis of pyrimidines.[1][2] This reaction involves the condensation of carbamoyl phosphate and L-aspartate, catalyzed by Aspartate Transcarbamoylase (ATCase), also known as aspartate carbamoyltransferase (EC 2.1.3.2).[1][3] The enzyme facilitates the transfer of the carbamoyl group from carbamoyl phosphate to the amino group of aspartate, forming this compound and inorganic phosphate.[1][4]

ATCase is a classic example of an allosterically regulated enzyme, exhibiting both homotropic cooperativity with its substrate, L-aspartate, and heterotropic regulation by nucleotide effectors.[1][2] This intricate regulation allows the cell to precisely control the rate of pyrimidine biosynthesis to meet cellular demands.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to Aspartate Transcarbamoylase from various sources and the synthesis of this compound.

Table 1: Molecular Properties of Aspartate Transcarbamoylase (ATCase)

| Organism | Holoenzyme Molecular Weight (kDa) | Subunit Structure | Catalytic Subunit (kDa) | Regulatory Subunit (kDa) | Reference(s) |

| Escherichia coli | ~310 | 2 catalytic trimers (c6) and 3 regulatory dimers (r6) | ~33-34 | ~17 | [1][5][6] |

| Pseudomonas syringae | ~490 | Complex | 47 and 34 | - | [5] |

| Moraxella (Branhamella) catarrhalis | ~510 | Complex | 45 and 40 (+ a 55 kDa polypeptide) | - | [7] |

| Human (CAD trifunctional enzyme) | ~243 (for the entire polypeptide) | Single polypeptide with three domains | ATCase domain | - | [8] |

Table 2: Synthesis Yields of N-Carbamoyl-L-aspartate

| Synthesis Method | Key Reactants | Reaction Time | Yield | Reference(s) |

| In vitro multi-enzyme cascade | CO2, L-aspartic acid | 3.0 h | 96.0% (based on L-aspartic acid) | [9] |

| Enzyme-free aqueous solution | L-Aspartic acid, sodium cyanate | 16 h | 92% | [10] |

Experimental Protocols

This section provides detailed methodologies for the purification of Aspartate Transcarbamoylase and the assay of its enzymatic activity.

Purification of Aspartate Transcarbamoylase

3.1.1. From Escherichia coli

A common protocol for purifying ATCase from E. coli involves the following steps:

-

Cell Lysis: Bacterial cells are harvested and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA) and disrupted by sonication.[5] The cell debris is removed by centrifugation.[5]

-

Streptomycin Sulfate Precipitation: To remove nucleic acids, a solution of streptomycin sulfate is slowly added to the cell-free extract. The precipitate is removed by centrifugation.

-

Heat Step: The supernatant is heated to a specific temperature (e.g., 60°C) to denature and precipitate heat-labile proteins.[7] The denatured proteins are removed by centrifugation.

-

Ammonium Sulfate Fractionation: The protein solution is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing ATCase is collected by centrifugation and redissolved in a minimal amount of buffer.

-

Dialysis: The redissolved protein is dialyzed against a suitable buffer to remove excess ammonium sulfate.

-

Chromatography: The dialyzed sample is further purified using a combination of chromatographic techniques, which may include:

-

Ion-Exchange Chromatography: To separate proteins based on their net charge.

-

Gel-Filtration Chromatography: To separate proteins based on their size.

-

Hydrophobic Interaction Chromatography: To separate proteins based on their hydrophobicity.[7]

-

The purity of the enzyme at each step is monitored by SDS-PAGE.[7]

3.1.2. From Wheat-germ

A revised purification scheme for ATCase from wheat-germ has been reported, yielding a highly pure and stable enzyme.[11] Key aspects of this protocol include:

-

Large-scale extraction: Starting with a significant amount of wheat-germ (e.g., 4 kg).[11]

-

Optimized stability: The purified enzyme is stored at 4°C in 0.05 M Tris/HCl buffer containing 25% glycerol at a high protein concentration (approximately 1 mg/mL) to ensure long-term stability, with a half-life of over 300 days.[11]

Aspartate Transcarbamoylase Activity Assay

The activity of ATCase can be determined using several methods.

3.2.1. Colorimetric Assay

This is a common method that measures the production of this compound.[12]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 25°C or 28°C) for a defined period (e.g., 10 minutes).[5][12]

-

Stopping the Reaction and Color Development: The reaction is stopped, and the amount of this compound produced is determined by a colorimetric method.

-

Control: A control reaction is run in parallel where water replaces L-aspartate.[5]

3.2.2. Ultraviolet Spectrophotometric Assay

This method is based on the difference in the ultraviolet absorbance of the reactants and products.[13]

-

Wavelength Selection: The reaction is monitored at a wavelength where the product, this compound, has a significantly higher extinction coefficient than the reactants (e.g., 205, 210, or 215 nm).[13]

-

Reaction Monitoring: The change in absorbance over time is recorded using a spectrophotometer.

-

Calculation: The rate of the reaction is calculated based on the change in absorbance and the extinction coefficient of this compound.[13]

Signaling Pathways and Regulation

The activity of ATCase is tightly regulated to control the pyrimidine biosynthetic pathway. This regulation occurs through allosteric mechanisms.

Allosteric Regulation of ATCase

Escherichia coli ATCase is a dodecamer composed of two catalytic trimers and three regulatory dimers.[6] The enzyme exists in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[1][2][6]

-

Homotropic Cooperativity: The binding of the substrate, L-aspartate, to the catalytic subunits is cooperative, meaning the binding of one substrate molecule increases the affinity of the other active sites for the substrate.[1] This shifts the equilibrium from the T state towards the R state.[6]

-

Heterotropic Regulation: The enzyme is also regulated by the binding of nucleotide effectors to the regulatory subunits, which are located about 60 Å from the active sites.[1][4]

-

Inhibition by CTP: The end product of the pyrimidine pathway, cytidine triphosphate (CTP), acts as a feedback inhibitor by binding to the regulatory subunits and stabilizing the T state.[1][2]

-

Activation by ATP: Adenosine triphosphate (ATP), a purine nucleotide, acts as an activator by binding to the regulatory subunits and promoting the transition to the R state.[2][6] This cross-regulation helps to balance the cellular pools of purines and pyrimidines.

-

The binding of these allosteric effectors induces significant conformational changes in the enzyme's quaternary structure, including an elongation of the molecule along its three-fold axis.[1][4]

Visualizations

The following diagrams illustrate the enzymatic reaction, a general experimental workflow for enzyme purification, and the allosteric regulation of ATCase.

Caption: Enzymatic synthesis of this compound.

Caption: General workflow for ATCase purification.

Caption: Allosteric regulation of Aspartate Transcarbamoylase.

References

- 1. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartate Transcarbamoylase (ATCase) - Proteopedia, life in 3D [proteopedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Expression, purification, crystallization and preliminary X-ray diffraction analysis of the aspartate transcarbamoylase domain of human CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Towards the conversion of CO2 into optically pure N-carbamoyl-l-aspartate and orotate by an in vitro multi-enzyme cascade - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Building the uracil skeleton in primitive ponds at the origins of life: carbamoylation of aspartic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wheat-germ aspartate transcarbamoylase: revised purification, stability and re-evaluation of regulatory kinetics in terms of the Monod-Wyman-Changeux model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An ultraviolet spectrophotometric assay for aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Carbamoylaspartic Acid: A Pivotal Intermediate in Metabolic Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoylaspartic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway, has garnered increasing attention for its significant involvement in a range of metabolic disorders. This technical guide provides a comprehensive overview of the core biochemistry of this compound, its role in disease pathogenesis, and the analytical methodologies used for its investigation. A thorough understanding of its metabolic context is crucial for the development of novel diagnostic and therapeutic strategies for associated inborn errors of metabolism.

The Central Role of this compound in Pyrimidine Biosynthesis

This compound is synthesized from the condensation of carbamoyl phosphate and L-aspartate, a reaction catalyzed by the enzyme aspartate transcarbamoylase (ATCase)[1][2]. This reaction represents the committed step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA, RNA, and other vital biomolecules. Subsequently, this compound is converted to dihydroorotate by the enzyme dihydroorotase (DHOase)[3].

The synthesis of this compound is tightly regulated. In humans, ATCase is part of a multifunctional enzyme known as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), which catalyzes the first three steps of pyrimidine biosynthesis[4]. The activity of ATCase is allosterically regulated, meaning it does not follow classical Michaelis-Menten kinetics[1][5].

This compound in Metabolic Disorders

The clinical significance of this compound comes to the forefront in the context of certain inborn errors of metabolism, particularly urea cycle disorders (UCDs)[6][7]. The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism[8].

Link to Urea Cycle Disorders

In several UCDs, a deficiency in one of the urea cycle enzymes leads to the accumulation of ammonia and other upstream metabolites. A key substrate for the urea cycle is carbamoyl phosphate, which is synthesized in the mitochondria by carbamoyl phosphate synthetase I (CPS I). When the urea cycle is impaired, for instance, due to a deficiency in ornithine transcarbamoylase (OTC), carbamoyl phosphate accumulates in the mitochondria and subsequently leaks into the cytosol[9][10].

This excess cytosolic carbamoyl phosphate becomes a substrate for the pyrimidine biosynthesis pathway, driving the production of this compound by ATCase[9]. Consequently, individuals with OTC deficiency, argininosuccinate synthetase deficiency, and argininosuccinate lyase deficiency often exhibit elevated levels of this compound in their urine[6]. Conversely, in carbamoyl phosphate synthetase I deficiency, where the production of carbamoyl phosphate is impaired, an increase in this compound is not observed[6].

Other Associated Metabolic Disorders

Beyond UCDs, altered levels of this compound have been associated with other metabolic disorders, including:

-

UMP Synthase Deficiency (Orotic Aciduria): This disorder affects the later steps of pyrimidine synthesis, leading to a buildup of orotic acid, a downstream metabolite of this compound[11].

-

Canavan Disease: This neurodegenerative disorder has also been linked to this compound metabolism[11].

-

Dihydropyrimidinase Deficiency and Beta-Ureidopropionase Deficiency: These are disorders of pyrimidine degradation where this compound may be involved[11].

Quantitative Data

A critical aspect of diagnosing and monitoring metabolic disorders is the quantitative analysis of key biomarkers. The following tables summarize available data on this compound concentrations and the kinetic properties of the enzymes involved in its metabolism. It is important to note that comprehensive, standardized reference ranges for this compound are not widely established in the literature, and the provided data is compiled from various research sources.

| Analyte | Biological Matrix | Condition | Concentration Range | Reference |

| This compound | Urine | Healthy Individuals | Not consistently reported in quantitative studies. | |

| Ornithine Transcarbamoylase Deficiency | Elevated | [6][10] | ||

| Argininosuccinate Synthetase Deficiency | Elevated | [6] | ||

| Argininosuccinate Lyase Deficiency | Elevated | [6] | ||

| Carbamoyl Phosphate Synthetase I Deficiency | Not elevated | [6] |

| Enzyme | Substrate(s) | Km | Vmax | Notes | Reference |

| Human Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate, L-Aspartate | Does not follow simple Michaelis-Menten kinetics. | Exhibits cooperative binding and allosteric regulation. | The enzyme exists in low-activity "tense" (T) and high-activity "relaxed" (R) states. | [1][5] |

| Human Dihydroorotase (DHOase) | This compound | Data on wild-type human enzyme is limited in the searched literature. | Kinetic parameters have been studied in the context of specific mutations associated with Miller syndrome. | The reaction is reversible and pH-dependent. | [3] |

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes is essential for both clinical diagnostics and research. Below are detailed methodologies for key experiments.

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of urinary organic acids, including this compound.

1. Sample Preparation:

- To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine).

- Acidify the urine sample to a pH below 2 using hydrochloric acid.

- Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Vortex the mixture and centrifuge to separate the phases.

- Collect the organic layer and repeat the extraction.

- Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

- To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

- Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the organic acids.

3. GC-MS Analysis:

- Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

- Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) for separation.

- The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

- This compound is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric)

This assay measures the production of carbamoyl aspartate.

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

- The reaction mixture should contain L-aspartate and carbamoyl phosphate as substrates.

- Add the enzyme source (e.g., cell lysate or purified enzyme).

2. Incubation:

- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

3. Colorimetric Detection:

- Stop the reaction by adding an acidic reagent (e.g., a mixture of sulfuric acid, phosphoric acid, and diacetyl monoxime).

- Heat the samples to allow for color development. The carbamoyl group of the product reacts to form a colored compound.

- Measure the absorbance at a specific wavelength (e.g., 466 nm) using a spectrophotometer.

4. Quantification:

- Create a standard curve using known concentrations of this compound.

- Calculate the enzyme activity based on the amount of product formed over time.

Dihydroorotase (DHOase) Activity Assay (Colorimetric)

This assay measures the conversion of this compound to dihydroorotate.

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- The reaction mixture should contain this compound as the substrate.

- Add the enzyme source.

2. Incubation:

- Incubate the reaction mixture at 37°C.

3. Detection:

- The conversion to dihydroorotate can be monitored by a decrease in absorbance at a specific wavelength (e.g., 230 nm) as the ring structure is formed.

4. Quantification:

- Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound stands as a critical metabolite at the intersection of pyrimidine biosynthesis and nitrogen metabolism. Its accumulation serves as a key diagnostic marker for several urea cycle disorders, reflecting a spillover of carbamoyl phosphate from the compromised urea cycle into the pyrimidine synthesis pathway. The analytical methods detailed in this guide, particularly mass spectrometry-based techniques, are indispensable for the accurate quantification of this compound in biological fluids. Further research into the precise quantitative variations of this metabolite in different disease states and the development of targeted therapies aimed at modulating its synthesis hold promise for improving the diagnosis and management of these debilitating metabolic disorders. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of these conditions and to develop innovative therapeutic interventions.

References

- 1. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 2. Aspartate carbamoyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 6. Contrasting Features of Urea Cycle Disorders in Human Patients and Knockout Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucdinmind.com [ucdinmind.com]

- 8. Urea Cycle Disorders - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Structure and Functional Characterization of Human Aspartate Transcarbamoylase, the Target of the Anti-tumoral Drug PALA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Aspartate Carbamoyltransferase in N-Carbamoylaspartic Acid Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aspartate carbamoyltransferase (ATCase), also known as aspartate transcarbamoylase, stands as a pivotal enzyme in cellular metabolism, catalyzing the first committed step in the de novo pyrimidine biosynthetic pathway. This reaction, the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate, is a critical control point for the synthesis of nucleotides essential for DNA and RNA replication.[1][2][3] This technical guide provides an in-depth exploration of the role of ATCase in this crucial biological process, with a focus on its enzymatic function, complex allosteric regulation, and the experimental methodologies used to study its activity.

The Enzymatic Reaction: A Commitment to Pyrimidine Synthesis

The reaction catalyzed by ATCase is the irreversible condensation of two substrates: carbamoyl phosphate and L-aspartate. This step is of paramount importance as it commits the cellular resources to the pyrimidine nucleotide synthesis pathway.[1][4] The product, N-carbamoyl-L-aspartate, serves as the precursor for the subsequent enzymatic reactions that ultimately lead to the formation of uridine monophosphate (UMP), a foundational pyrimidine nucleotide.[4]

The Allosteric Regulation of ATCase: A Symphony of Cellular Signals

The activity of ATCase is exquisitely regulated to meet the cell's demand for pyrimidine nucleotides while preventing their overproduction. This regulation is achieved through a sophisticated allosteric mechanism, making ATCase a classic model for studying enzyme kinetics and control.[3][4] The enzyme exists in two principal conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[4][5] The equilibrium between these two states is influenced by the binding of substrates and allosteric effectors to distinct sites on the enzyme.

In Escherichia coli, the ATCase holoenzyme is a dodecamer composed of two catalytic trimers and three regulatory dimers (C6R6).[6] The catalytic subunits are responsible for the enzymatic reaction, while the regulatory subunits bind to allosteric effectors, namely ATP, CTP, and UTP.[5][6]

-

Homotropic Regulation by Substrates: The binding of the substrates, carbamoyl phosphate and L-aspartate, to the catalytic sites shifts the equilibrium from the T state towards the more active R state.[4] This cooperative binding results in a sigmoidal relationship between substrate concentration and reaction velocity, a hallmark of allosteric enzymes.[4]

-

Heterotropic Regulation by Nucleotides:

-

Activation by ATP: Adenosine triphosphate (ATP), the end product of the parallel purine biosynthesis pathway, acts as an allosteric activator.[1] High levels of ATP signal an abundance of purines and a need for pyrimidines to maintain a balanced nucleotide pool for nucleic acid synthesis. ATP binds to the regulatory subunits and stabilizes the R state, increasing the enzyme's affinity for its substrates and enhancing its catalytic activity.[4]

-

Inhibition by CTP and UTP: Cytidine triphosphate (CTP), a downstream product of the pyrimidine pathway, is a key allosteric inhibitor of ATCase, exemplifying feedback inhibition.[1][3] CTP binds to the regulatory subunits and stabilizes the less active T state, thereby reducing the enzyme's activity.[4] Uridine triphosphate (UTP), another pyrimidine nucleotide, acts as a synergistic inhibitor with CTP. While UTP alone has little inhibitory effect, in the presence of CTP, it significantly enhances the inhibition of ATCase, with the combination leading to up to 95% inhibition.[6][7] This synergistic action provides a more sensitive and robust control over pyrimidine synthesis.

-

Data Presentation: Quantitative Analysis of ATCase Kinetics

The allosteric nature of ATCase means its kinetics do not follow the simple Michaelis-Menten model. Instead, its activity is characterized by sigmoidal substrate saturation curves, which can be described by the Hill equation. The following tables summarize key kinetic parameters for E. coli ATCase, illustrating the impact of allosteric effectors.

| Parameter | No Effector | + 2 mM ATP | + 0.5 mM CTP | Reference(s) |

| Vmax (µmol/hr/µg) | 15 | - | - | [8] |

| K0.5 for Aspartate (mM) | 6 | Lowered | 11 | [7][8] |

| Hill Coefficient (n H) | 1.4 | Decreased | Increased | [8] |

Table 1: Kinetic Parameters of Wild-Type E. coli ATCase

| Effector(s) | Inhibition | Reference(s) |

| CTP alone | 50-70% | [6][7] |

| CTP + UTP | up to 95% | [6] |

Table 2: Inhibition of E. coli ATCase by Pyrimidine Nucleotides

Experimental Protocols

Accurate measurement of ATCase activity is fundamental to studying its function and regulation. The following are outlines of commonly used experimental protocols.

Colorimetric Assay for ATCase Activity (Based on Pastra-Landis & Lipscomb, 1981)

This endpoint assay measures the amount of this compound produced. The product is converted to ureidosuccinate, which is then quantified colorimetrically.

Materials:

-

Assay Buffer: 50 mM Tris-acetate, pH 8.3[9]

-

Substrates: Carbamoyl phosphate (saturating concentration, e.g., 4.8 mM), L-aspartate (variable concentrations)[9]

-

Allosteric Effectors (optional): ATP, CTP, UTP at desired concentrations

-

ATCase enzyme

-

Color Reagent A: 1% (w/v) antipyrine in 50% sulfuric acid

-

Color Reagent B: 0.8% (w/v) diacetyl monoxime in water

-

Stopping Solution: e.g., perchloric acid

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, carbamoyl phosphate, L-aspartate, and any allosteric effectors.

-

Enzyme Addition: Initiate the reaction by adding a known amount of ATCase enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[9]

-

Reaction Termination: Stop the reaction by adding a stopping solution.

-

Color Development: a. Add Color Reagent A and Color Reagent B to the terminated reaction mixture. b. Heat the mixture at a specific temperature (e.g., 60°C) for a defined period to allow for color development.

-

Measurement: Cool the samples to room temperature and measure the absorbance at the appropriate wavelength (e.g., 466 nm).

-

Quantification: Determine the concentration of this compound produced by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Continuous Spectrophotometric Assay for ATCase Activity

This assay continuously monitors the production of inorganic phosphate, a product of the ATCase reaction, through a coupled enzyme system.

Principle: The release of inorganic phosphate is coupled to the phosphorolysis of a purine nucleoside analog, such as 7-methylinosine, by purine nucleoside phosphorylase (PNP). This reaction leads to a change in absorbance that can be continuously monitored.[10]

Materials:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

Substrates: Carbamoyl phosphate, L-aspartate

-

Coupling Enzyme: Purine nucleoside phosphorylase (PNP)

-

PNP Substrate: 7-methylinosine

-

ATCase enzyme

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, L-aspartate, PNP, and 7-methylinosine.

-

Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at the appropriate wavelength (e.g., 291 nm for 7-methylinosine).[10]

-

Reaction Initiation: Initiate the reaction by adding carbamoyl phosphate and ATCase enzyme.

-

Continuous Monitoring: Immediately begin recording the change in absorbance over time. The rate of change in absorbance is proportional to the rate of phosphate production and thus to the ATCase activity.

Quantification of this compound

Direct quantification of this compound can be achieved through chromatographic methods, providing high sensitivity and specificity.

4.3.1. High-Performance Liquid Chromatography (HPLC)

Principle: this compound is separated from other components of the reaction mixture by reverse-phase HPLC and detected by UV absorbance.

General Procedure:

-

Sample Preparation: Terminate the enzymatic reaction and remove protein, for example, by acid precipitation followed by centrifugation.

-

Chromatographic Separation: Inject the supernatant onto a suitable reverse-phase HPLC column (e.g., C18). Use an appropriate mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile) to achieve separation.

-

Detection: Monitor the column effluent with a UV detector at a wavelength where this compound absorbs (e.g., around 210 nm).

-

Quantification: Quantify the amount of this compound by comparing the peak area to that of known standards.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: For volatile analysis, this compound can be derivatized to a more volatile compound and then separated by gas chromatography and detected by mass spectrometry. This method offers very high sensitivity and structural confirmation.

General Procedure:

-

Sample Preparation and Derivatization: Extract this compound from the sample and derivatize it using a suitable agent (e.g., silylation) to increase its volatility.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with an appropriate capillary column to separate the analyte from other components.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer for detection and quantification, often using selected ion monitoring (SIM) for enhanced sensitivity.

-

Quantification: Use an isotopically labeled internal standard for accurate quantification.

Conclusion

Aspartate carbamoyltransferase plays a master regulatory role in pyrimidine biosynthesis, with its activity finely tuned by the levels of various cellular metabolites. Understanding the intricate mechanisms of its allosteric control is crucial for fields ranging from fundamental biochemistry to drug development, where ATCase presents a potential target for therapeutic intervention in diseases characterized by aberrant cell proliferation. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this fascinating and vital enzyme.

References

- 1. Allostery and cooperativity in Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and mechanisms of Escherichia coli aspartate transcarbamoylase. | Semantic Scholar [semanticscholar.org]